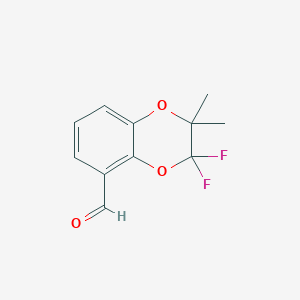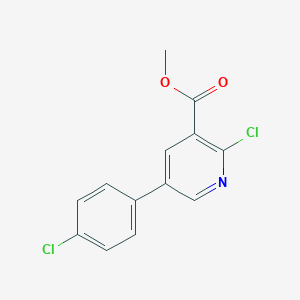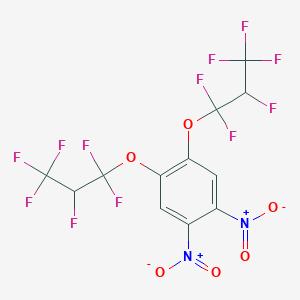
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile, commonly referred to as 2,3-DTCBN, is a benzonitrile derivative that has been used in a variety of scientific research applications. It is a colorless, oily liquid which has a melting point of -18°C and a boiling point of 225°C. It is insoluble in water and soluble in organic solvents. 2,3-DTCBN is an important intermediate in the synthesis of various organic compounds, and has been used in a range of laboratory experiments.
科学的研究の応用
2,3-DTCBN has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, fragrances, and other industrial chemicals. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 2,3-DTCBN has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungal agents, and antibiotics.
作用機序
2,3-DTCBN is a nucleophilic reagent, which means that it reacts with electrophilic species to form new covalent bonds. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which helps to activate the nucleophilic reagent. The reaction involves the attack of the nucleophilic reagent on the electrophilic species, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
2,3-DTCBN has been studied for its potential biochemical and physiological effects. Studies have shown that it has antifungal and antimicrobial activity, and may also have anti-inflammatory and anti-tumor effects. In addition, it has been shown to inhibit the growth of certain viruses and bacteria, and to increase the activity of certain enzymes.
実験室実験の利点と制限
2,3-DTCBN is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is important to note that 2,3-DTCBN is flammable and should be handled with care. In addition, it can react with certain compounds, so it should be stored away from other chemicals.
将来の方向性
There are a number of potential future directions for research involving 2,3-DTCBN. One potential avenue of research is to explore its potential applications in medicine and drug development. In particular, further research could be conducted to investigate its potential as an anti-cancer agent or an antibiotic. Additionally, research could be conducted to explore its potential as a catalyst in organic synthesis. Finally, research could be conducted to investigate its potential as a reagent in the preparation of polymers and other industrial chemicals.
合成法
2,3-DTCBN can be synthesized by the reaction of 2,3-dichlorobenzonitrile with trichloromethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 80-90°C for 1-2 hours. The reaction is usually complete after 2 hours.
特性
IUPAC Name |
2-(dichloromethyl)-3-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXWWDYAGCRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)



![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)




